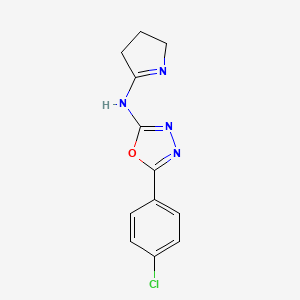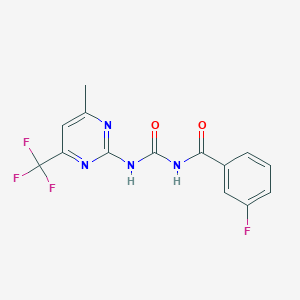![molecular formula C18H13NO5 B11507810 4-{(E)-[2-(2-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoic acid](/img/structure/B11507810.png)
4-{(E)-[2-(2-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{(E)-[2-(2-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoic acid is an organic compound that features a complex structure with both aromatic and heterocyclic components
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[2-(2-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with 4-aminobenzoic acid, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.
化学反应分析
Types of Reactions
4-{(E)-[2-(2-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups like halides or amines.
科学研究应用
4-{(E)-[2-(2-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism by which 4-{(E)-[2-(2-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoic acid exerts its effects involves its interaction with molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact mechanism depends on the context in which the compound is used, such as its role in a drug or as a catalyst in a chemical reaction.
相似化合物的比较
Similar Compounds
- 4-{(E)-[2-(2-hydroxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoic acid
- 4-{(E)-[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoic acid
- 4-{(E)-[2-(2-nitrophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoic acid
Uniqueness
What sets 4-{(E)-[2-(2-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoic acid apart from similar compounds is the presence of the methoxy group. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it particularly valuable in specific applications.
属性
分子式 |
C18H13NO5 |
|---|---|
分子量 |
323.3 g/mol |
IUPAC 名称 |
4-[(E)-[2-(2-methoxyphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]benzoic acid |
InChI |
InChI=1S/C18H13NO5/c1-23-15-5-3-2-4-13(15)16-19-14(18(22)24-16)10-11-6-8-12(9-7-11)17(20)21/h2-10H,1H3,(H,20,21)/b14-10+ |
InChI 键 |
SFJJENAUZSADPI-GXDHUFHOSA-N |
手性 SMILES |
COC1=CC=CC=C1C2=N/C(=C/C3=CC=C(C=C3)C(=O)O)/C(=O)O2 |
规范 SMILES |
COC1=CC=CC=C1C2=NC(=CC3=CC=C(C=C3)C(=O)O)C(=O)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B11507730.png)
![{6-[4-(Dimethylamino)phenyl]-4-(phenoxymethyl)-1,5,2-dioxazinan-2-yl}(phenyl)methanone](/img/structure/B11507739.png)
![4-[(3,5-Dichloropyridin-2-yl)oxy]phenyl 4-tert-butylbenzoate](/img/structure/B11507744.png)
![11-(2-ethoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11507749.png)
![N-(2-chlorobenzyl)-2-(3',3'-dimethylspiro[benzo[f]chromene-3,2'-indol]-1'(3'H)-yl)acetamide](/img/structure/B11507754.png)
![6-Amino-4-(3,5-dichloro-2-methoxyphenyl)-3-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11507757.png)
![1-(3-Chloro-4-methylphenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B11507768.png)

![4-Benzyl-1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B11507786.png)
![6-Amino-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11507792.png)

![(Furan-2-yl)(8-methyl-1,2,3a,4,5,6-hexahydropyrazino[3,2,1-jk]carbazol-3-yl)methanone](/img/structure/B11507811.png)
![N-(3-bromo-4-methylphenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B11507813.png)
![N-(4-bromophenyl)-2-({4-ethyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11507815.png)
